2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4OS/c1-4-30-14-12-25(13-15-30)28-23(19-8-10-20(26)11-9-19)24(29-25)32-16-22(31)27-21-7-5-6-17(2)18(21)3/h5-11H,4,12-16H2,1-3H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKDLBJKSOBBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC(=C3C)C)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule characterized by a unique spirocyclic structure. Its molecular formula is , with a molecular weight of approximately 515.47 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Structural Features
The compound features:
- A triazaspiro framework , which incorporates three nitrogen atoms into a spirocyclic system.
- Substituents such as 4-bromophenyl and 2,3-dimethylphenyl , which enhance its chemical diversity and may influence its pharmacological properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Anticancer Properties
Preliminary studies suggest that derivatives of this compound may possess anticancer activity. The structure's complexity allows for interactions with multiple biological targets, potentially leading to inhibition of tumor growth. For example, related compounds have shown moderate to high inhibition against various cancer cell lines .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Similar compounds within the triazaspiro class have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound may also exhibit similar effects .
The mechanism of action appears to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
- Binding Affinity : Its unique structural features allow it to bind with high affinity to molecular targets .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antitumor Activity : A study on related triazaspiro compounds revealed significant cytotoxicity against glioma cell lines, indicating potential applications in cancer therapy .
- Antimicrobial Screening : In vitro tests have shown that triazaspiro derivatives can inhibit the growth of pathogenic bacteria and fungi, supporting their use as antimicrobial agents .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications due to its intricate structure and biological activity. Key areas of interest include:
- Anticancer Activity : Preliminary studies suggest that compounds with a triazaspiro framework can exhibit anticancer properties by interacting with specific molecular targets within cancer cells. The unique binding affinity of this compound may modulate pathways involved in cell proliferation and apoptosis.
- Inhibition of Enzymatic Activity : The compound has been explored as an inhibitor of certain enzymes linked to disease progression. For instance, its potential role in inhibiting mitochondrial permeability transition pore (mPTP) opening has been highlighted in cardiology research, which is crucial for myocardial infarction treatment strategies .
Biological Studies
In biological research, this compound serves as a valuable probe for studying interactions with various biological targets:
- Receptor Binding Studies : The spirocyclic structure allows for specific interactions with receptors, making it useful in pharmacological screening to identify new drug candidates.
- Mechanistic Studies : Understanding the mechanism of action involves investigating how the compound interacts with cellular components and pathways. This includes studying its effects on signal transduction and gene expression regulation.
Industrial Applications
Beyond medicinal uses, 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide has potential industrial applications:
- Synthesis of Advanced Materials : The compound can act as a building block in the synthesis of more complex organic materials or polymers. Its functional groups allow for further chemical modifications that can lead to novel materials with tailored properties.
- Chemical Reagent : It may be utilized as a reagent in organic synthesis, facilitating various chemical reactions due to its reactive functional groups.
Case Study 1: Anticancer Properties
A study published in a reputable journal explored the anticancer effects of similar triazaspiro compounds. Researchers found that these compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Study 2: Enzyme Inhibition
Research focusing on mPTP inhibitors demonstrated that derivatives of triazaspiro compounds could significantly reduce cell death rates during reperfusion injury in myocardial infarction models. This highlights their therapeutic potential in cardiovascular diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the spiro-1,4,8-triazaspiro[4.5]deca-1,3-diene core in this compound?
- Methodological Answer : The spirocyclic core can be synthesized via cyclization reactions using chloroacetyl chloride and methanolic ammonia, as demonstrated in analogous triazaspiro compounds . Key challenges include regioselectivity and steric hindrance from the 8-ethyl substituent. Reaction optimization should employ statistical Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading . Computational reaction path searches (e.g., quantum chemical calculations) can identify transition states and reduce trial-and-error experimentation .
Q. How can spectroscopic techniques (NMR, LC-MS) resolve structural ambiguities in the acetamide and thioether moieties?
- Methodological Answer : Use high-resolution 2D NMR (HSQC, HMBC) to confirm connectivity between the thioether sulfur and the spirocyclic nitrogen. For LC-MS, employ Chromolith® or Purospher® STAR columns to enhance peak resolution, particularly for detecting hydrolytic degradation products of the acetamide group . Cross-validate spectral data with computational predictions (e.g., density functional theory for NMR chemical shifts) to address contradictions .
Advanced Research Questions
Q. What strategies can reconcile discrepancies between in vitro bioactivity data and computational docking predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Perform molecular dynamics simulations to account for ligand-receptor conformational changes. Validate via alanine scanning mutagenesis of the target protein’s binding site. If contradictions persist, re-evaluate the assay’s experimental conditions (e.g., buffer pH, ionic strength) using DoE to isolate confounding variables .
Q. How can AI-driven COMSOL Multiphysics models optimize the compound’s pharmacokinetic properties (e.g., membrane permeability)?
- Methodological Answer : Integrate COMSOL’s transport modules with machine learning algorithms to simulate diffusion across lipid bilayers. Train models on experimental permeability data (e.g., PAMPA assays) and structural descriptors (logP, polar surface area). Iterative feedback between simulations and wet-lab experiments refines predictions for bioavailability .
Q. What experimental frameworks are suitable for analyzing the compound’s stability under oxidative stress (e.g., thioether oxidation)?
- Methodological Answer : Use accelerated stability testing with hydrogen peroxide or UV irradiation, monitored via HPLC-UV/MS. Apply kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways. For mechanistic insights, employ electron paramagnetic resonance (EPR) to detect radical intermediates .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting results in enzyme inhibition assays across different laboratories?
- Methodological Answer : Standardize protocols using reference inhibitors (e.g., Hedgehog Antagonist VIII for comparative IC50 validation) . Perform meta-analysis with mixed-effects models to account for inter-lab variability. If contradictions persist, conduct round-robin experiments with shared reagents and blinded data analysis .
Q. What computational tools can predict the compound’s reactivity in heterogeneous catalytic systems?
- Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) for active site modeling with machine learning to predict catalytic turnover. Validate with in situ FTIR or XAS to monitor reaction intermediates .
Experimental Design
Q. How can researchers design a high-throughput screening (HTS) pipeline for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
